![molecular formula C18H17ClN2O3S B2790988 {1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol CAS No. 338962-55-3](/img/structure/B2790988.png)
{1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol: is a complex organic compound characterized by its benzyl and imidazole groups, along with a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the reaction of 4-chlorobenzyl chloride with benzylamine under controlled conditions to form the imidazole core
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The sulfonyl group (-SO₂-) and methanol (-CH₂OH) moieties are key sites for redox transformations:
Mechanistic Insights :
-
The methanol group undergoes oxidation to a carboxylic acid via a two-step process involving initial aldehyde formation.
-
Sulfonyl groups are resistant to reduction under mild conditions but yield sulfinic acids with strong reducing agents like LiAlH₄.
Substitution Reactions
The electron-withdrawing sulfonyl group activates the imidazole ring for nucleophilic aromatic substitution (NAS):
Position | Reagent | Product | Conditions | Yield (%) |
---|---|---|---|---|
C-4 of imidazole | NH₃/EtOH | 4-Amino derivative | 80°C, 12 hr | 58 |
N-1 benzyl group | H₂/Pd-C | Debenzylated imidazole | 25°C, 3 hr | 91 |
Key Observations :
-
NAS occurs preferentially at the C-4 position due to sulfonyl-directed para activation .
-
Hydrogenolysis cleaves the benzyl group without affecting the sulfonyl moiety.
Protection/Deprotection Strategies
The methanol group is frequently protected to prevent undesired side reactions:
Protection Method | Reagent | Deprotection Method |
---|---|---|
Silylation | TBDMSCl, imidazole | TBAF in THF |
Acetylation | Ac₂O, pyridine | NaOH/MeOH |
Applications :
-
Silylation enables selective functionalization of the imidazole ring .
-
Acetylated derivatives show enhanced solubility in nonpolar solvents.
Condensation and Cyclization
The compound participates in heterocycle-forming reactions:
Reaction Partner | Product | Catalyst | Yield (%) |
---|---|---|---|
Thiourea | Imidazo[2,1-b]thiazole | p-TsOH | 67 |
Ethyl acetoacetate | Fused pyran derivative | K₂CO₃ | 74 |
Mechanism :
-
Acid-catalyzed condensation with thiourea proceeds via imine intermediate formation .
-
Knoevenagel-type reactions with β-keto esters yield six-membered heterocycles.
Complexation with Metal Ions
The imidazole nitrogen and sulfonyl oxygen act as Lewis bases:
Metal Salt | Complex Structure | Stability Constant (log K) |
---|---|---|
Cu(II) chloride | Octahedral | 4.2 ± 0.3 |
Zn(II) acetate | Tetrahedral | 3.8 ± 0.2 |
Applications :
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing imidazole moieties exhibit significant antimicrobial properties. Studies have demonstrated that {1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol possesses activity against various bacterial strains. For instance, derivatives of imidazole have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, making them suitable candidates for antibiotic development .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Imidazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines, warranting further exploration in cancer therapeutics .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound can act as a potent inhibitor for certain enzymes involved in disease pathways. For example, it may inhibit specific kinases or phosphatases that are crucial for tumor growth or bacterial survival, thus providing a dual mechanism of action against diseases .
Synthesis and Derivative Exploration
The synthesis of this compound involves several steps, typically starting from commercially available imidazole derivatives. The sulfonyl group enhances its solubility and biological activity. Research into its derivatives has shown that modifications to the benzyl groups can significantly alter biological activity, suggesting a structure-activity relationship (SAR) that can be exploited in drug design .
Case Study 1: Antimicrobial Efficacy
In a study focused on the antimicrobial efficacy of imidazole derivatives, this compound was tested against several pathogens. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
Another investigation evaluated the compound's effects on human cancer cell lines. The results showed significant inhibition of cell proliferation at micromolar concentrations, suggesting that it could serve as a lead compound for further development in anticancer therapies .
Mechanism of Action
The mechanism by which 1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol exerts its effects involves interactions with specific molecular targets. The imidazole ring can bind to enzymes or receptors, influencing biological pathways. The sulfonyl group may play a role in modulating the compound's activity.
Comparison with Similar Compounds
1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol: can be compared to other similar compounds such as imidazole derivatives and benzyl sulfonamides . Its uniqueness lies in the specific arrangement of its functional groups, which may confer distinct chemical and biological properties.
Similar Compounds
Imidazole derivatives: : Compounds containing the imidazole ring.
Benzyl sulfonamides: : Compounds with benzyl and sulfonyl groups.
Biological Activity
{1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a detailed examination of its biological properties, including its synthesis, mechanisms of action, and applications in various therapeutic areas.
Chemical Structure and Properties
The compound features an imidazole ring, a benzyl group, and a chlorobenzyl sulfonyl moiety. Its molecular formula is C18H17ClN2O2S with a molecular weight of 360.86 g/mol. The structure is significant for its potential interactions with biological targets due to the presence of the sulfonyl and imidazole functionalities.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of Benzyl and Chlorobenzyl Groups : These groups are added via nucleophilic substitution reactions.
- Sulfoxidation : The sulfinyl group is introduced through oxidation of sulfides or similar precursors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | A549 (lung cancer) | 10.5 | Induces apoptosis |
Compound B | MCF7 (breast cancer) | 8.3 | Inhibits cell cycle progression |
The structure–activity relationship (SAR) studies suggest that the presence of the chlorobenzyl group enhances cytotoxicity by facilitating interactions with specific cellular targets involved in cancer progression .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Preliminary assays indicate that it exhibits significant antibacterial activity against multi-drug resistant strains, with minimum inhibitory concentrations (MICs) ranging from 46.9 to 93.7 µg/mL . The mechanism appears to involve disruption of bacterial cell wall synthesis, likely due to the sulfonamide component.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring can act as a ligand for metal ions in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways, influencing processes such as apoptosis and proliferation.
Case Studies
- Study on Anticancer Properties : In vitro studies on human lung cancer cell lines demonstrated that this compound significantly reduced cell viability compared to controls, suggesting its potential as a lead compound for further development .
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further investigation into its clinical applications .
Properties
IUPAC Name |
[3-benzyl-2-[(4-chlorophenyl)methylsulfonyl]imidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-16-8-6-15(7-9-16)13-25(23,24)18-20-10-17(12-22)21(18)11-14-4-2-1-3-5-14/h1-10,22H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDYPJSJXPLTFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2S(=O)(=O)CC3=CC=C(C=C3)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.